Cas no 1874-38-0 (2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole)

2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-nitrophenyl group at the 2-position and a phenyl group at the 5-position. This structure imparts notable electronic and photophysical properties, making it useful in materials science, particularly as a fluorescent probe or as a building block for optoelectronic applications. The nitro group enhances electron-withdrawing characteristics, while the aromatic systems contribute to stability and conjugation. Its synthesis is well-documented, allowing for reliable scalability. The compound’s rigid framework and tunable properties make it valuable for research in organic electronics, sensors, and advanced functional materials.
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole structure
1874-38-0 structure
Product name:2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
CAS No:1874-38-0
MF:C14H9N3O3
MW:267.239562749863
CID:1080466
PubChem ID:577329

2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • phenyl-2 (nitro-3 phenyl)-5 oxadiazole-1,3,4
    • 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
    • Q27207333
    • AKOS000586392
    • BDBM63525
    • CHEMBL1427014
    • F1018-0197
    • 2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole #
    • 1,2,4-Oxadiazole, 5-(3-nitrophenyl)-3-phenyl-
    • 1874-38-0
    • SMR000287045
    • cid_577329
    • CHEBI:119852
    • SCHEMBL10245542
    • MLS000709882
    • CS-0269876
    • HMS2685C20
    • Z50148819
    • 2-phenyl-5-(3-nitrophenyl)-1,3,4-oxadiazole (2j)
    • 2-(3-NITRO-PHENYL)-5-PHENYL-(1,3,4)OXADIAZOLE
    • PPAQPCTUYHOPLY-UHFFFAOYSA-N
    • Inchi: InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)14-16-15-13(20-14)10-5-2-1-3-6-10/h1-9H
    • InChI Key: PPAQPCTUYHOPLY-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 267.06447
  • Monoisotopic Mass: 267.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.7Ų
  • XLogP3: 2.9

Experimental Properties

  • PSA: 82.06

2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1018-0197-10μmol
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
1874-38-0 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1018-0197-4mg
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
1874-38-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1018-0197-20μmol
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
1874-38-0 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1018-0197-30mg
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
1874-38-0 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F1018-0197-5μmol
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
1874-38-0 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1018-0197-3mg
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
1874-38-0 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1018-0197-25mg
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
1874-38-0 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1018-0197-2μmol
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
1874-38-0 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1018-0197-1mg
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
1874-38-0 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1018-0197-15mg
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
1874-38-0 90%+
15mg
$89.0 2023-07-28

2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Related Literature

Additional information on 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

2-(3-Nitrophenyl)-5-Phenyl-1,3,4-Oxadiazole: A Comprehensive Overview

The compound with CAS No. 1874-38-0, commonly referred to as 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of the nitrophenyl and phenyl substituents in its structure imparts unique electronic and structural properties, making it a versatile molecule for various applications.

The synthesis of 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the reaction of an appropriate phenyldihydrazine derivative with a carboxylic acid or its derivative under specific conditions. Recent advancements in synthetic methodologies have enabled the precise control of substituent positions and regioselectivity, which is crucial for optimizing the compound's properties for specific applications. The molecule's structure is characterized by conjugation between the aromatic rings and the oxadiazole core, which significantly influences its electronic behavior.

One of the most notable applications of this compound lies in its use as a building block for advanced materials. Researchers have explored its potential in constructing two-dimensional materials, where its planar geometry and conjugated system contribute to enhanced electronic conductivity. Additionally, the compound has shown promise in the development of novel sensors due to its ability to interact with external stimuli such as light or chemical agents. Recent studies have demonstrated that incorporating this oxadiazole derivative into sensor devices can improve sensitivity and selectivity.

In the realm of drug discovery, 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole has been investigated for its potential as a pharmacophore component. Its ability to form hydrogen bonds and engage in π–π interactions makes it an attractive candidate for designing bioactive molecules. Recent computational studies have highlighted its potential as a modulator of certain protein targets, suggesting avenues for further exploration in medicinal chemistry.

The optical properties of this compound are another area of active research. Due to its extended conjugation system, it exhibits strong fluorescence under certain conditions. This property has led to its consideration as a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers have also explored methods to tune its emission wavelength by modifying substituents on the aromatic rings.

In summary, CAS No. 1874-38-0 represents a compound with multifaceted applications across various scientific disciplines. Its unique structural features and versatile chemical properties make it a valuable tool for advancing materials science, sensor technology, drug discovery, and optoelectronics. As research continues to uncover new aspects of this molecule's behavior and potential uses, it is likely to play an increasingly important role in both academic and industrial settings.

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